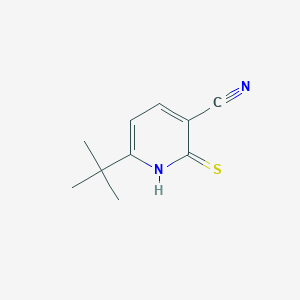
6-(Tert-butyl)-2-mercaptonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butyl)-2-mercaptonicotinonitrile is an organic compound that features a tert-butyl group, a mercapto group, and a nicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butyl)-2-mercaptonicotinonitrile typically involves the introduction of the tert-butyl group and the mercapto group onto a nicotinonitrile backbone. One common method involves the reaction of 6-chloronicotinonitrile with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 6-(Tert-butyl)-2-mercaptonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(Tert-butyl)-2-mercaptonicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Tert-butyl)-2-mercaptonicotinonitrile involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
Comparison: 6-(Tert-butyl)-2-mercaptonicotinonitrile is unique due to the presence of both a mercapto group and a nitrile group, which confer distinct reactivity and potential applications. In contrast, compounds like 2,4,6-Tri-tert-butylphenol and Butylated hydroxytoluene primarily function as antioxidants and lack the diverse functional groups present in this compound.
生物活性
6-(Tert-butyl)-2-mercaptonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies from diverse research sources.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tert-butyl Group : The tert-butyl group is introduced via alkylation reactions, which are crucial for enhancing the compound's lipophilicity and biological activity.
- Addition of the Mercapto Group : The mercapto group is added through nucleophilic substitution, increasing the compound's reactivity with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and its antioxidant properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may modulate enzyme activity through competitive inhibition or alter signal transduction pathways by binding to receptor sites.
Case Studies
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cellular models. In vitro studies demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.
- Enzyme Inhibition : A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results showed that it significantly reduced COX-2 expression in stimulated macrophages, suggesting its potential use in anti-inflammatory therapies.
- Cytotoxicity Studies : Toxicological assessments revealed that while the compound exhibits beneficial biological activities, it also possesses cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Enzyme Inhibition | Reduced COX-2 expression | |
| Cytotoxicity | Induced cell death at high concentrations |
Table 2: Comparison with Similar Compounds
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 6-(Methoxymethyl)-2-mercaptonicotinonitrile | Moderate | Low | Low |
| 6-(Ethoxymethyl)-2-mercaptonicotinonitrile | Low | High | High |
特性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
6-tert-butyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) |
InChIキー |
VZNJOSUCIGMQKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C(=S)N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















